Physical and chemical properties of 1,3-Cyclooctadiene
Physical and chemical properties of 1,3-Cyclooctadiene
An In-Depth Technical Guide to 1,3-Cyclooctadiene: Properties, Reactions, and Applications
Introduction
1,3-Cyclooctadiene (1,3-COD) is a cyclic organic compound and a member of the diene family, with the chemical formula C₈H₁₂.[1][2] This colorless to light yellow liquid is characterized by an eight-membered carbon ring containing two conjugated double bonds at the first and third positions.[1] The most common and stable isomer is (Z,Z)-1,3-Cyclooctadiene, also referred to as cis,cis-1,3-Cyclooctadiene.[2][3] As a versatile and reactive molecule, 1,3-COD serves as a crucial building block in organic synthesis and a valuable ligand in the field of organometallic chemistry.[1] Its unique structural and electronic properties make it an important starting material for the synthesis of complex cyclic molecules, polymers, and fine chemicals, rendering it a subject of significant interest for researchers, scientists, and professionals in drug development.[1][4][5]
Molecular Structure and Stereochemistry
The defining feature of 1,3-Cyclooctadiene is its eight-membered ring structure. The conjugation of the two double bonds dictates much of its chemical reactivity.
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IUPAC Name: cycloocta-1,3-diene[2]
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CAS Registry Number: 1700-10-3 (for the unspecified stereoisomer); 3806-59-5 (for the (Z,Z)-isomer)[2][3]
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Synonyms: Cycloocta-1,3-diene, (Z,Z)-1,3-Cyclooctadiene, cis,cis-1,3-Cyclooctadiene[2][3]
The molecule exists as different stereoisomers, but the (Z,Z) or cis,cis configuration is the most commonly encountered.[3] The geometry of the ring and the orientation of the double bonds are critical factors in its reaction stereoselectivity.
Caption: 2D representation of 1,3-Cyclooctadiene's carbon skeleton.
Physical and Chemical Properties
The physical properties of 1,3-Cyclooctadiene are well-documented, providing essential data for its handling, storage, and use in various experimental setups.
| Property | Value | Reference |
| Molecular Weight | 108.18 g/mol | [1][2][6] |
| Appearance | Colorless to light yellow liquid | [1][6] |
| Melting Point | -53 to -51 °C | [7][8] |
| Boiling Point | 142-144 °C | [1][8] |
| Density | 0.869 g/mL | [7][8] |
| Solubility | Insoluble in water | [1][6] |
| Flash Point | 25 °C (77 °F) | |
| Refractive Index | n20/D 1.493-1.494 | [7][8] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of 1,3-Cyclooctadiene.
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¹H NMR: The proton NMR spectrum shows characteristic signals for the vinylic protons on the double bonds and the allylic and aliphatic protons of the ring structure.
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¹³C NMR: The carbon NMR spectrum displays distinct peaks for the sp²-hybridized carbons of the diene system and the sp³-hybridized carbons of the saturated portion of the ring.[9][10]
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Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic C-H stretching frequencies for the olefinic protons and C=C stretching vibrations indicative of the conjugated diene system.[11][12]
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Mass Spectrometry (MS): The mass spectrum typically shows a molecular ion peak corresponding to its molecular weight (m/z = 108), along with a fragmentation pattern characteristic of cyclic dienes.[11][13]
Chemical Reactivity and Key Reactions
The conjugated diene system in 1,3-Cyclooctadiene is the center of its reactivity, making it a versatile substrate for a variety of organic transformations.
1. Diels-Alder Reaction: As a conjugated diene, 1,3-COD readily participates in [4+2] cycloaddition reactions with various dienophiles. This reaction is a powerful tool for constructing complex polycyclic frameworks, which are often key intermediates in the synthesis of pharmaceuticals and natural products.[1][14]
2. Hydrogenation: The double bonds of 1,3-COD can be selectively or fully hydrogenated. Partial hydrogenation typically yields cyclooctene, while complete hydrogenation produces cyclooctane. This reaction is often used as a model system to evaluate the activity and selectivity of various hydrogenation catalysts.[1][15]
3. Hydroboration: The reaction of 1,3-COD with borane (BH₃) or its derivatives can lead to mono- or dihydroboration products. Under certain conditions, dihydroboration can lead to the formation of boron-containing polymeric materials, showcasing a divergence from classical hydroboration reactivity.[16]
4. Metathesis Reactions: 1,3-Cyclooctadiene is a valuable substrate for ring-rearrangement metathesis (RRM), a domino process involving ring-opening metathesis (ROM) followed by ring-closing metathesis (RCM).[4][5] This strategy has been successfully employed to synthesize novel and functionally diverse azaheterocycles, which are important scaffolds in medicinal chemistry.[4][5]
5. Ligand in Organometallic Chemistry: The diene system of 1,3-COD can coordinate with transition metals to form stable organometallic complexes.[1] These complexes are often used as catalysts or catalyst precursors in a wide range of organic reactions.
Caption: Major reaction pathways of 1,3-Cyclooctadiene.
Synthesis Protocols
The most common industrial synthesis of 1,3-Cyclooctadiene involves the transition metal-catalyzed cyclodimerization of 1,3-butadiene.[17]
Protocol: Nickel-Catalyzed Cyclodimerization of 1,3-Butadiene
Causality: This method leverages a nickel-based catalyst system to control the dimerization of 1,3-butadiene, favoring the formation of the eight-membered ring of 1,3-cyclooctadiene over other linear or cyclic products. The choice of ligands and reaction conditions is critical for achieving high selectivity.
Step-by-Step Methodology:
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Reactor Setup: In a pressure reactor under a water-free inert atmosphere (e.g., nitrogen or argon), dissolve the nickel-aluminum-phosphorus system catalyst in an inert hydrocarbon solvent.[17]
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Reaction Conditions: Heat the reactor to a temperature of 80–120°C and maintain a gauge pressure of 0.10–0.60 MPa.[17]
-
Butadiene Addition: Introduce 1,3-butadiene into the reactor in multiple portions to control the reaction rate and temperature.[17]
-
Reaction Time: After the final addition of butadiene, allow the reaction to proceed for an additional 1 to 2 hours to ensure complete conversion.[17]
-
Termination: Cool the reactor slowly to room temperature. The reaction is terminated when the gauge pressure returns to approximately 0.1 to 0.15 MPa.[17]
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Purification: Transfer the resulting synthetic liquid to a distillation tower. Purify the product via vacuum distillation (gauge pressure -0.10 to -0.08 MPa) to obtain the final 1,3-Cyclooctadiene product.[17]
Caption: Workflow for the synthesis of 1,3-Cyclooctadiene.
Applications in Research and Development
The unique reactivity of 1,3-COD makes it a valuable tool across several scientific disciplines.
-
Organic Synthesis Intermediate: It is a key starting material for preparing compounds like suberic acid and octenedioic acid and serves as a versatile precursor for complex cyclic molecules.[1][17]
-
Polymer Science: Its diene functionality allows it to be used as a monomer in the production of specialty polymers and resins.[1]
-
Catalysis Research: 1,3-COD is frequently used as a model substrate to investigate the activity and selectivity of new catalysts, particularly in hydrogenation reactions.[1]
-
Drug Discovery: Its role in constructing diverse and complex molecular architectures, such as functionalized azaheterocycles through metathesis, is highly relevant for the development of new pharmaceutical agents.[4][5]
Safety, Handling, and Storage
Due to its hazardous nature, strict safety protocols must be followed when working with 1,3-Cyclooctadiene.
Hazards:
-
Flammability: It is a highly flammable liquid and vapor (H226), with vapors potentially forming explosive mixtures with air.[2][6]
-
Health Hazards: It may be fatal if swallowed and enters airways (H304, aspiration hazard). It also causes skin irritation (H315) and serious eye irritation (H319).[2][6]
-
Reactivity: It may polymerize explosively when heated or involved in a fire.[6] It is reactive with strong oxidizing agents.[1]
Safe Handling Procedures:
-
Work in a well-ventilated area or fume hood.[18]
-
Keep away from heat, sparks, open flames, and other ignition sources.[18][19]
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[18][20]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[18]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[18]
Storage and Disposal:
-
Store in a cool, dry, well-ventilated area, preferably refrigerated.[7][18]
-
Keep containers tightly closed and store away from incompatible materials, such as oxidizing agents.[18]
-
Dispose of contents and containers in accordance with local, regional, and national regulations at an approved waste disposal plant.[18]
References
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Title: 1,3-Cyclooctadiene | C8H12 | CID 299882 Source: PubChem URL: [Link]
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Title: 1,3-cyclooctadiene | CAS#:3806-59-5 Source: Chemsrc URL: [Link]
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Title: Cycloocta-1,3-diene | C8H12 | CID 15550 Source: PubChem URL: [Link]
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Title: 1,3-Cyclooctadiene, (Z,Z)- Source: NIST WebBook URL: [Link]
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Title: 1,3-cyclooctadiene - 1700-10-3 Source: ChemSynthesis URL: [Link]
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Title: Chemical Properties of 1,3-Cyclooctadiene (CAS 1700-10-3) Source: Cheméo URL: [Link]
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Title: Selective Transformation of 1,3‐Cyclooctadiene into Novel Functionalized Azaheterocycles, β‐Amino Esters, and Lactams by Means of Ring‐Rearrangement Metathesis Source: Chemistry Europe URL: [Link]
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Title: 1,3-Cyclooctadiene Source: NIST WebBook URL: [Link]
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Title: (PDF) Selective Transformation of 1,3‐Cyclooctadiene into Novel Functionalized Azaheterocycles, β‐Amino Esters, and Lactams by Means of Ring‐Rearrangement Metathesis Source: ResearchGate URL: [Link]
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Title: 1,3-Cyclooctadiene - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]
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Title: 1,3-Cyclooctadiene - Optional[MS (GC)] - Spectrum Source: SpectraBase URL: [Link]
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Title: 1,3-Cyclooctadiene IR Spectrum Source: NIST WebBook URL: [Link]
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Title: Hydrogenation of 1,3-cyclooctadiene Source: ResearchGate URL: [Link]
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Title: Divergence from the classical hydroboration reactivity; boron containing materials through a hydroboration cascade of small cyclic dienes Source: National Institutes of Health (NIH) URL: [Link]
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Title: 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities Source: MDPI URL: [Link]
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